Ethoxy(tetrazol-5-ylidene)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(tetrazol-5-ylidene)methanolate is a chemical compound with the molecular formula C4H6N4NaO2 and a molecular weight of 165.108 g/mol . It is known for its use in various scientific and industrial applications due to its unique chemical properties. The compound is often utilized as a ligand in asymmetric synthesis and has a reversibly magnetic property, which arises from its ability to form complexes with various metals .
Preparation Methods
The synthesis of Ethoxy(tetrazol-5-ylidene)methanolate typically involves the reaction of organic nitriles with sodium azide in the presence of a catalyst. One common method is the [2+3] cycloaddition reaction, which is carried out under reflux conditions in solvents like xylenes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethoxy(tetrazol-5-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted tetrazoles.
Scientific Research Applications
Ethoxy(tetrazol-5-ylidene)methanolate has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-containing biological systems.
Mechanism of Action
The mechanism of action of Ethoxy(tetrazol-5-ylidene)methanolate involves its ability to act as a ligand and form complexes with metal ions. This property is crucial in its role in asymmetric synthesis and other chemical reactions. The tetrazole ring can also mimic the carboxylic acid functional group, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Ethoxy(tetrazol-5-ylidene)methanolate can be compared with other tetrazole derivatives, such as:
Ethyl 1H-Tetrazole-5-carboxylate: Similar in structure but without the sodium salt component.
5-Substituted 1H-Tetrazoles: These compounds have various substituents on the tetrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its ability to form stable complexes with metals and its use as a versatile ligand in asymmetric synthesis.
Properties
IUPAC Name |
ethoxy(tetrazol-5-ylidene)methanolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h9H,2H2,1H3/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLNEKOXMAJOOT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1N=NN=N1)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N4O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914657 |
Source
|
Record name | Ethoxy(5H-tetrazol-5-ylidene)methanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-94-7 |
Source
|
Record name | Ethoxy(5H-tetrazol-5-ylidene)methanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.